molecular formula C22H20N2O3S3 B281476 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide

Cat. No. B281476
M. Wt: 456.6 g/mol
InChI Key: XGMREZQIMZVAFN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide, also known as BBS-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBS-1 belongs to the class of compounds known as sulfonamides, which have been widely used in medicine as antibiotics and diuretics. However, BBS-1 has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of HSP90 and activating Nrf2. HSP90 is a chaperone protein that is essential for the folding and stabilization of various proteins, including those involved in cancer cell survival and growth. By inhibiting HSP90, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide disrupts the function of these proteins and induces cell death in cancer cells.
Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory pathways. By activating Nrf2, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide enhances the cellular defense mechanisms against oxidative stress and inflammation, which are implicated in various neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cell lines, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
In animal models of neurodegenerative disorders, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has also been shown to increase the expression of antioxidant genes and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide in lab experiments is its specificity for HSP90 and Nrf2, which makes it a valuable tool for studying the function of these proteins. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro studies. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide also has limited stability in solution, which can affect its activity and potency.

Future Directions

There are several future directions for the research on N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide. One area of interest is the development of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide, as well as its safety and efficacy in clinical trials.
Another area of interest is the development of new analogs of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide with improved solubility and stability, which could enhance its activity and potency. Additionally, further studies are needed to elucidate the mechanisms of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide and its effects on other cellular pathways and processes.
Conclusion:
In conclusion, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative disorders. Its specificity for HSP90 and Nrf2, low toxicity, and biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to determine its safety and efficacy in clinical trials and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide involves the reaction of 2-aminobenzothiazole with 4-isopropylbenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-hydroxyphenylboronic acid. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide achieves this by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells.
In neurodegenerative disorder research, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide achieves this by activating a protein called nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant and anti-inflammatory genes.

properties

Molecular Formula

C22H20N2O3S3

Molecular Weight

456.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H20N2O3S3/c1-14(2)15-7-10-17(11-8-15)30(26,27)24-16-9-12-19(25)21(13-16)29-22-23-18-5-3-4-6-20(18)28-22/h3-14,24-25H,1-2H3

InChI Key

XGMREZQIMZVAFN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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